2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methoxyphenyl group, and a thiazolyl group, all connected through an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate acylating agent under basic conditions to form the fluorophenoxy intermediate.
Thiazole Formation: The thiazole ring is synthesized by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under acidic conditions.
Coupling Reaction: The final step involves coupling the fluorophenoxy intermediate with the thiazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazole ring is known to interact with protein kinases, potentially inhibiting their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines: These compounds are structurally similar and have been studied for their serotonin-selective reuptake inhibitor properties.
4H-1-Benzopyran-4-one derivatives: These compounds share a similar aromatic structure and have been investigated for their biological activities.
Uniqueness
2-(4-fluorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is unique due to its combination of a fluorophenoxy group, a methoxyphenyl group, and a thiazolyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C20H19FN2O3S |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H19FN2O3S/c1-25-17-6-2-14(3-7-17)20-23-16(13-27-20)10-11-22-19(24)12-26-18-8-4-15(21)5-9-18/h2-9,13H,10-12H2,1H3,(H,22,24) |
InChI Key |
JQTKVQDJSOMSHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
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